beta-Alanylmelphalan

Prodrug Stability Pharmacokinetics Drug Design

Beta-alanylmelphalan is a synthetic dipeptide conjugate of the nitrogen mustard alkylating agent melphalan, engineered to improve pharmacokinetic stability and tumor-selective cytotoxicity via illicit peptide transport mechanisms. The N-terminal beta-alanine residue reduces susceptibility to hydrolysis by peptidohydrolases, conferring significantly extended aqueous half-life compared to native melphalan.

Molecular Formula C16H23Cl2N3O3
Molecular Weight 376.3 g/mol
CAS No. 112710-37-9
Cat. No. B040703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Alanylmelphalan
CAS112710-37-9
Synonymseta-alanylmelphalan
melphalan, beta-alanyl-
Molecular FormulaC16H23Cl2N3O3
Molecular Weight376.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)NC(=O)CCN)N(CCCl)CCCl
InChIInChI=1S/C16H23Cl2N3O3/c17-6-9-21(10-7-18)13-3-1-12(2-4-13)11-14(16(23)24)20-15(22)5-8-19/h1-4,14H,5-11,19H2,(H,20,22)(H,23,24)/t14-/m0/s1
InChIKeyLORKXDSAKCGGGI-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-Alanylmelphalan (CAS 112710-37-9): A Dipeptide Melphalan Prodrug with Enhanced Stability and Selective Cytotoxicity


Beta-alanylmelphalan is a synthetic dipeptide conjugate of the nitrogen mustard alkylating agent melphalan, engineered to improve pharmacokinetic stability and tumor-selective cytotoxicity via illicit peptide transport mechanisms [1]. The N-terminal beta-alanine residue reduces susceptibility to hydrolysis by peptidohydrolases, conferring significantly extended aqueous half-life compared to native melphalan [2].

Why Generic Melphalan Cannot Substitute for beta-Alanylmelphalan in Research Applications


Generic melphalan is hampered by rapid aqueous hydrolysis (half-life ~105 min at 37°C) and non-selective cytotoxicity across tumor and normal cells, which limits its utility in prolonged exposure studies and toxicity profiling [1]. Beta-alanylmelphalan, by contrast, achieves a 5.8-fold greater solution stability and spares non-malignant hepatocytes in vitro, properties that cannot be replicated by simply using melphalan [2]. These distinctions make the dipeptide prodrug essential for experimental protocols requiring sustained drug activity and reduced off-target hepatic damage.

Quantitative Differentiation Evidence: beta-Alanylmelphalan vs. Melphalan and Analogs


5.8-Fold Increased Aqueous Stability at Physiological Temperature vs. Melphalan

Beta-alanylmelphalan exhibited a half-life of 607.71 minutes in solution at 37°C, compared to 105.21 minutes for melphalan under identical conditions, representing a 5.8-fold improvement in stability [1]. The assay was performed by HPLC monitoring of drug integrity [2].

Prodrug Stability Pharmacokinetics Drug Design

Selective Sparing of Non-Malignant Hepatocytes In Vitro vs. Melphalan

In parallel cytotoxicity assays across three cell types, melphalan induced toxicity in Ehrlich ascites tumor cells, 3T3 fibroblasts, and mouse liver cells. By contrast, beta-alanylmelphalan was toxic to tumor and fibroblast cells but did not affect mouse liver cells at concentrations up to 0.1 mM [1]. This selectivity was confirmed by membrane permeability and cell proliferation endpoints [2].

Cancer Chemotherapy Hepatotoxicity Selective Cytotoxicity

In Vivo Tumor Growth Inhibition with Reduced Host Toxicity vs. Melphalan

In an Ehrlich ascites tumor mouse model, melphalan at 5 mg/kg and 10 mg/kg yielded T/C ratios of 179 and 193, respectively. Beta-alanylmelphalan at 40 mg/kg produced a T/C ratio of 152, indicating effective tumor growth inhibition while exhibiting reduced toxicity to the host animal compared to melphalan [1]. The study noted that neither drug affected food or water consumption [2].

In Vivo Efficacy Therapeutic Index Ehrlich Ascites Tumor

Rational Incorporation of Beta-Alanine to Evade Peptidohydrolase Hydrolysis

The N-terminal beta-alanine residue was specifically chosen to reduce hydrolysis by peptidohydrolases, as documented in the MeSH record for beta-alanylmelphalan [1]. The design is corroborated by the observed 5.8-fold increase in aqueous half-life at 37°C relative to melphalan, which contains an alpha-amino acid N-terminus [2].

Prodrug Design Enzymatic Stability Peptide Chemistry

Optimal Application Scenarios for beta-Alanylmelphalan (112710-37-9)


Preclinical Oncology Efficacy Studies Requiring Prolonged Drug Exposure

In vitro and in vivo tumor models that demand sustained drug exposure benefit from beta-alanylmelphalan's 5.8-fold longer half-life compared to melphalan, minimizing the need for frequent re-dosing and reducing variability from rapid compound degradation [1].

Hepatotoxicity Screening and Safety Pharmacology

The selective sparing of mouse hepatocytes at concentrations up to 0.1 mM makes beta-alanylmelphalan a valuable tool for discriminating liver safety profiles among alkylating agents in toxicology screening panels [1].

Medicinal Chemistry Programs Developing Peptidase-Resistant Prodrugs

The beta-alanine N-terminal design provides a proof-of-concept for strategies to circumvent peptidohydrolase-mediated inactivation, serving as a reference compound for structure-activity relationship studies of dipeptide prodrugs [1] [2].

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